Cas no 2059927-09-0 (2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid)

2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- INDEX NAME NOT YET ASSIGNED
- 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
-
- MDL: MFCD30501675
- Inchi: 1S/C14H20N2O5/c1-8-6-5-7-15-9(8)11(17)10(12(18)19)16-13(20)21-14(2,3)4/h5-7,10-11,17H,1-4H3,(H,16,20)(H,18,19)
- InChI Key: SPJQHHMTNAHLFY-UHFFFAOYSA-N
- SMILES: C(C1N=CC=CC=1C)(O)C(C(=O)O)NC(=O)OC(C)(C)C
2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-341264-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid |
2059927-09-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 | |
Enamine | EN300-341264-5g |
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid |
2059927-09-0 | 5g |
$3065.0 | 2023-09-03 | ||
Enamine | EN300-341264-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid |
2059927-09-0 | 95.0% | 0.25g |
$972.0 | 2025-03-18 | |
Enamine | EN300-341264-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid |
2059927-09-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059512-1g |
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid |
2059927-09-0 | 95% | 1g |
¥4200.0 | 2023-03-11 | |
Enamine | EN300-341264-10g |
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid |
2059927-09-0 | 10g |
$4545.0 | 2023-09-03 | ||
Enamine | EN300-341264-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid |
2059927-09-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
Enamine | EN300-341264-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid |
2059927-09-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
Enamine | EN300-341264-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid |
2059927-09-0 | 95.0% | 0.1g |
$930.0 | 2025-03-18 | |
Enamine | EN300-341264-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid |
2059927-09-0 | 95.0% | 0.5g |
$1014.0 | 2025-03-18 |
2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid Related Literature
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid: A Comprehensive Overview
The compound with CAS No. 2059927-09-0, known as 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a tert-butoxy carbonyl amino group, a hydroxyl group, and a 3-methylpyridin-2-yl substituent. These functional groups contribute to its unique chemical properties and potential applications.
Recent studies have highlighted the importance of this compound in the development of advanced drug delivery systems. The tert-butoxy carbonyl amino group plays a crucial role in enhancing the bioavailability of therapeutic agents by facilitating controlled release mechanisms. Additionally, the hydroxyl group provides opportunities for further functionalization, enabling the molecule to serve as a versatile platform for drug conjugation.
The 3-methylpyridin-2-yl substituent adds another layer of complexity to this compound, offering potential interactions with biological systems. Researchers have explored its ability to act as a ligand in metalloenzyme mimics, demonstrating its potential in catalytic applications. Furthermore, the compound's ability to form stable complexes with metal ions has opened new avenues for its use in nanotechnology and sensor development.
From a synthetic perspective, the preparation of 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid involves a multi-step process that requires precise control over reaction conditions. The use of advanced catalytic systems has significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
In terms of biological activity, this compound has shown promising results in preclinical studies. Its ability to modulate cellular signaling pathways makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders. Recent findings suggest that it may also exhibit anti-inflammatory properties, further expanding its therapeutic potential.
The integration of computational chemistry techniques has provided deeper insights into the molecular interactions of this compound. Advanced simulations have revealed its binding affinities with key biological targets, paving the way for rational drug design strategies. These findings underscore the importance of interdisciplinary approaches in advancing our understanding of complex molecules like 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid.
In conclusion, 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid represents a significant advancement in modern organic chemistry. Its unique structure and versatile functional groups make it a valuable tool in various scientific domains. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping future innovations across multiple industries.
2059927-09-0 (2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid) Related Products
- 1849300-14-6((But-3-yn-1-yl)(methyl)(pent-4-en-1-yl)amine)
- 271778-09-7(5-(4-bromophenyl)-4-oxa-8-thia-6-azatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),5-trien-3-one)
- 1421585-63-8(N-(4-bromo-2-fluorophenyl)-6-(morpholin-4-yl)pyridazine-3-carboxamide)
- 66671-04-3(HEPTANOIC ACID, 2,4,6-TRIMETHYL-)
- 2172212-25-6(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}pyrimidine-5-carboxylic acid)
- 4466-14-2(Jasmolin I)
- 2228214-27-3(5-(azetidin-3-yloxy)-2,3-dichloropyridine)
- 2137612-47-4(2-Pyridinecarboxamide, 4-(aminomethyl)-3-fluoro-)
- 1228553-06-7(3-(4-Mercapto-1,2,3-thiadiazol-5-yl)aminobenzoic acid)
- 2172442-97-4(5-(4-bromophenoxy)-2-hydrazinylpyrimidine)



